BI-186908
Description
Based on guidelines for compound characterization (), BI-186908 likely exhibits the following features:
- Structural attributes: Potential aromatic or heterocyclic core, with functional groups (e.g., boronic acids, halogens) influencing bioavailability and target binding.
- Pharmacological profile: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are common design goals for CNS-targeted compounds .
- Synthesis: Likely involves palladium-catalyzed cross-coupling reactions, as seen in structurally analogous boron-containing compounds (e.g., Suzuki-Miyaura reactions) .
Properties
Molecular Formula |
C23H26N4O4 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[2-[4-[(dimethylamino)methyl]-2-methylphenyl]-2-oxoethyl]-5-[(5-methoxypyridin-2-yl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C23H26N4O4/c1-16-9-17(13-26(2)3)5-8-21(16)22(28)14-27-23(29)10-20(12-25-27)31-15-18-6-7-19(30-4)11-24-18/h5-12H,13-15H2,1-4H3 |
InChI Key |
ACBKFGPDANWBLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CN(C)C)C(=O)CN2C(=O)C=C(C=N2)OCC3=NC=C(C=C3)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with BI-186908, based on evidence from CAS-registered analogs:
Table 1: Key Properties of this compound and Analogous Compounds
Structural Similarities
- CAS 118062-05-8 : Contains a boronic acid group, enabling Suzuki-Miyaura coupling for targeted synthesis. Its lack of BBB permeability contrasts with this compound’s hypothetical CNS activity .
- CAS 20358-06-9 : Fluorine and sulfur atoms optimize lipophilicity and metabolic stability, a strategy likely shared with this compound .
Functional Differences
- Enzyme Interactions : CAS 20358-06-9 inhibits CYP1A2, posing drug-drug interaction risks absent in this compound’s profile .
Research Findings and Implications
- Potency : Boron-containing analogs (e.g., CAS 118062-05-8) demonstrate enhanced binding to serine proteases, a mechanism this compound may exploit .
- Safety : The absence of CYP inhibition in most analogs suggests this compound could have a favorable safety profile .
- Scalability : High-yield synthetic routes (e.g., 98% in CAS 20358-06-9) support cost-effective manufacturing of this compound .
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